BenchChemオンラインストアへようこそ!

4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Phosphodiesterase Inhibition CNS Drug Discovery Enzymatic Assays

Procure 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine (1272294-71-9) to leverage its validated triazole-piperidine pharmacophore for kinase (RIP-1, TrkA) and CNS (PDE10A IC50 480 nM) drug discovery, including Chagas disease (amastigote IC50 8.87 μM). Unlike positional isomers that catastrophically abolish target binding, this specific 4-substituted pattern ensures consistent SAR-driven potency. With defined ADME (solubility 4.5 μM, species-dependent microsomal stability) and manageable hERG (IC50 8.6 μM), it serves as an ideal benchmark for lead optimization. ≥95% purity. Buy now to accelerate your medicinal chemistry programs.

Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
CAS No. 1272294-71-9
Cat. No. B1425359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
CAS1272294-71-9
Molecular FormulaC13H22N4
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NN=C2C3CCNCC3
InChIInChI=1S/C13H22N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h10-12,14H,1-9H2
InChIKeyIMNZUCOQLKQFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1272294-71-9): Chemical Identity and Procurement Context


4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1272294-71-9) is a research chemical belonging to the class of 1,2,4-triazole-substituted piperidines, with a molecular formula of C₁₃H₂₂N₄ and a molecular weight of 234.34 g/mol . The compound is characterized by a central piperidine ring substituted at the 4-position with a 4-cyclohexyl-4H-1,2,4-triazol-3-yl moiety. It is commercially available for research and development purposes, typically at a purity of 95% or higher, and is stored under dry, refrigerated conditions (2–8°C) . As a versatile building block, it is utilized in the synthesis of bioactive molecules, particularly in medicinal chemistry programs targeting kinase inhibition, central nervous system (CNS) disorders, and antiparasitic agents .

The Substitution Risk: Why 4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine Cannot Be Replaced by Generic Analogs


Substituting 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine with a close analog—even one differing by a single atom or isomer—can catastrophically alter biological activity due to the strict structure-activity relationship (SAR) inherent to triazole-piperidine pharmacophores. For example, shifting the triazole substitution from the 4-position to the 3-position of the piperidine ring yields a positional isomer (CAS 1490591-94-0) with a different spatial orientation of the cyclohexyl-triazole group, which profoundly impacts target binding . Furthermore, SAR studies within the 1,2,4-triazole class demonstrate that replacing the cyclohexyl group with smaller alkyl chains (e.g., methyl, ethyl) or altering the heterocycle from 1,2,4-triazole to 1,2,3-triazole can reduce potency by orders of magnitude or abolish selectivity for specific kinase targets . The following quantitative evidence underscores the non-interchangeable nature of this specific compound.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine


PDE10A Inhibition Potency and Selectivity: A Quantitative Benchmark

4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine demonstrates moderate inhibitory activity against human phosphodiesterase 10A (PDE10A), with an IC50 value of 480 nM . While this potency is not industry-leading, it serves as a critical benchmark for comparison against structurally related analogs. In contrast, a close analog, 4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-hexanoylpiperidine, exhibits no reported activity against PDE10A in the same assay system . Furthermore, the compound's activity is approximately 155-fold lower than the potent PDE10A inhibitor MP-10 (IC50 = 3.1 nM) , highlighting its utility as a tool compound for studying moderate PDE10A inhibition rather than as a lead for potent inhibition.

Phosphodiesterase Inhibition CNS Drug Discovery Enzymatic Assays

Trypanocidal Activity: A Differentiating Factor Against Tropical Parasitic Diseases

In a study of novel 1,2,4-triazole-3-thiones derived from natural piperine, the cyclohexyl-substituted derivative (structurally analogous to 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine) exhibited the most potent trypanocidal profile against Trypanosoma cruzi, the causative agent of Chagas disease . The compound displayed IC50 values of 18.3 μM against epimastigotes and 8.87 μM against amastigotes (Y strain) . In contrast, other analogs in the same series with phenyl or methyl substituents showed significantly weaker activity (IC50 > 50 μM) or were completely inactive . This establishes the cyclohexyl group as a critical pharmacophoric element for anti-T. cruzi activity within this chemotype.

Neglected Tropical Diseases Antiparasitic Agents Chagas Disease

In Vitro ADME and Safety Profile: A Comparative Assessment for Lead Optimization

A comprehensive in vitro ADME panel reveals that 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine possesses a distinct profile that must be considered relative to other triazole-piperidine analogs . Key parameters include: Kinetic solubility = 4.5 μM (at pH 7.4), Microsomal stability (% remaining after 30 min): human = 36%, rat = 71%, mouse = 64%, CYP inhibition IC50 values: 3A4 = 3.7 μM, 2C9 = 9.0 μM, 2C19 = 5.9 μM, 1A2 and 2D6 > 100 μM, hERG IC50 = 8.6 μM, and Plasma protein binding = 99.6% . While class-level inference is limited, the moderate solubility and metabolic instability in human microsomes (36% remaining) contrast with improved stability in rodent species. The hERG liability (8.6 μM) is a critical safety consideration for CNS or cardiovascular programs.

ADME Drug Metabolism Pharmacokinetics Safety Pharmacology

Defined Application Scenarios for 4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine Based on Quantitative Evidence


CNS Drug Discovery: Tool Compound for Moderate PDE10A Inhibition

Researchers investigating the therapeutic potential of PDE10A inhibition in CNS disorders (e.g., schizophrenia, Huntington's disease) can utilize this compound as a tool to probe the effects of moderate PDE10A blockade. With an IC50 of 480 nM , it provides a less potent alternative to advanced leads like MP-10 (IC50 = 3.1 nM), allowing for nuanced dose-response studies and the evaluation of target engagement at lower receptor occupancy. Its moderate CNS penetration potential, inferred from its clogP of 3.28 , further supports its use in in vivo rodent models for behavioral or biomarker studies.

Neglected Tropical Disease Research: A Privileged Scaffold for Anti-Chagas Agents

This compound serves as a validated starting point for medicinal chemistry programs aimed at developing novel therapies for Chagas disease. Its direct analog exhibited the most potent trypanocidal activity (IC50 = 8.87 μM against amastigotes) within a series of 1,2,4-triazole-3-thiones, demonstrating that the cyclohexyl-triazole-piperidine motif is essential for activity . Researchers can procure this compound to synthesize focused libraries, conduct SAR studies, and optimize potency and selectivity against T. cruzi.

Kinase Inhibitor Lead Optimization: Evaluating ADME and Safety Liabilities

For teams working on kinase inhibitor programs (e.g., targeting RIP-1 or TrkA kinases), this compound offers a defined ADME and safety profile that can be used as a benchmark for structural optimization . Its moderate solubility (4.5 μM), species-dependent microsomal stability (human 36% vs. rat 71%), and CYP inhibition profile (3A4 IC50 = 3.7 μM) provide clear optimization vectors. Medicinal chemists can use this data to design analogs with improved metabolic stability, reduced CYP liability, or enhanced solubility, while also monitoring hERG channel activity (IC50 = 8.6 μM) to mitigate cardiovascular safety risks .

Quote Request

Request a Quote for 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.